(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one, commonly referred to as RPI-1, is a synthetic compound that exhibits significant biological activity, particularly as an inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications against various tumors characterized by aberrant RET signaling.
RPI-1 is classified as an indole derivative and is identified by its unique structural features, including a hydroxyphenylmethylidene moiety and methoxy groups. The compound's Chemical Abstracts Service (CAS) number is 269730-03-2, which facilitates its identification in scientific literature and databases such as PubChem and Benchchem .
The synthesis of (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one typically involves a multi-step process:
For large-scale production, methods are optimized to enhance yield and purity. This includes refining reaction conditions and implementing rigorous purification techniques.
The molecular structure of RPI-1 can be described using its IUPAC name: (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one. Its InChI key is JGSMCYNBVCGIHC-QPEQYQDCSA-N, which provides a unique identifier for chemical substances.
Property | Value |
---|---|
Molecular Formula | C17H15NO4 |
Molecular Weight | 299.31 g/mol |
Melting Point | Not specified in provided data |
Solubility | Soluble in organic solvents |
The presence of methoxy groups enhances lipophilicity, which may contribute to its bioavailability .
RPI-1 primarily acts as an inhibitor of RET tyrosine kinase. It demonstrates selective binding to the active site of RET, preventing its phosphorylation and subsequent activation of downstream signaling pathways associated with cell proliferation and survival.
The mechanism through which (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one exerts its effects involves several biochemical pathways:
RPI-1 is known for its oral bioavailability, making it a candidate for further development in therapeutic applications against cancers driven by RET signaling abnormalities.
RPI-1 exhibits distinct physical properties that influence its behavior in biological systems:
Studies utilizing techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to characterize RPI-1 thoroughly.
RPI-1 has significant potential in cancer research due to its specificity for RET tyrosine kinase. Its applications include:
Given its unique mechanism of action and specificity, RPI-1 represents a promising candidate for developing targeted cancer therapies aimed at inhibiting aberrant RET signaling pathways.
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2